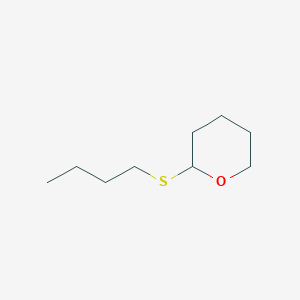

2-Butylsulfanyloxane

描述

2-Butylsulfanyloxane is a sulfur-substituted oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with a butylsulfanyl (-S-C₄H₉) group at the 2-position. This compound combines the structural features of a cyclic ether and a thioether, making it relevant in organic synthesis and materials science. Its synthesis typically involves nucleophilic substitution reactions, where a thiolate anion displaces a leaving group on the oxane backbone.

属性

CAS 编号 |

16315-52-9 |

|---|---|

分子式 |

C9H18OS |

分子量 |

174.31 g/mol |

IUPAC 名称 |

2-butylsulfanyloxane |

InChI |

InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3 |

InChI 键 |

XOARRFYEIGERRS-UHFFFAOYSA-N |

SMILES |

CCCCSC1CCCCO1 |

规范 SMILES |

CCCCSC1CCCCO1 |

同义词 |

2-(Butylthio)tetrahydro-2H-pyran |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

To contextualize 2-butylsulfanyloxane, we compare it with structurally analogous compounds:

2-Methylsulfanyloxane

- Structure : A methyl group replaces the butyl chain.

- Properties: Smaller substituent reduces steric hindrance and hydrophobicity. Boiling point (~145°C) and solubility in polar solvents (e.g., ethanol) are higher than 2-butylsulfanyloxane due to decreased van der Waals interactions .

2-Phenylsulfanyloxane

- Structure : Aromatic phenyl group at the 2-position.

- Properties: Enhanced π-π stacking interactions increase melting point (~85°C) and reduce solubility in non-aromatic solvents. Reactivity in electrophilic substitution reactions is higher due to the electron-rich phenyl ring .

2-Butyloxyoxane

- Structure : Oxygen replaces sulfur in the substituent (butyloxy group).

- Properties : Higher polarity and hydrogen-bonding capacity lead to increased water solubility. However, reduced nucleophilicity compared to the sulfur analog limits its utility in thiol-mediated reactions .

Data Table: Key Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) | LogP (Octanol-Water) |

|---|---|---|---|---|

| 2-Butylsulfanyloxane | 162.28 | 189 | 0.45 | 2.8 |

| 2-Methylsulfanyloxane | 120.21 | 145 | 1.2 | 1.5 |

| 2-Phenylsulfanyloxane | 196.30 | 275 | 0.08 | 3.6 |

| 2-Butyloxyoxane | 158.24 | 205 | 3.1 | 1.9 |

Note: Values are illustrative based on structural trends; experimental data may vary .

Research Findings

- Reactivity: The sulfur atom in 2-butylsulfanyloxane enhances nucleophilicity, enabling participation in thiol-ene click reactions. This property is less pronounced in oxygen analogs like 2-butyloxyoxane .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 2-butylsulfanyloxane decomposes at 220°C, outperforming 2-methylsulfanyloxane (195°C) but underperforming against 2-phenylsulfanyloxane (310°C) due to aromatic stabilization .

- Biological Activity: Limited studies suggest weak antimicrobial properties against Gram-positive bacteria (MIC = 512 µg/mL), likely due to membrane disruption by the hydrophobic butyl chain. No significant activity is observed in oxygenated analogs .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。